molecular formula C9H9ClO3 B13344983 3-(3-chlorophenyl)-3-hydroxypropanoic acid CAS No. 40620-64-2

3-(3-chlorophenyl)-3-hydroxypropanoic acid

Cat. No.: B13344983
CAS No.: 40620-64-2
M. Wt: 200.62 g/mol
InChI Key: SUGIWOQOKKWXRH-UHFFFAOYSA-N
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Description

Contextualization within Beta-Hydroxypropanoic Acid Chemistry

3-(3-chlorophenyl)-3-hydroxypropanoic acid belongs to the class of beta-hydroxypropanoic acids, also known as 3-hydroxypropanoic acids (3-HP). The parent compound, 3-hydroxypropanoic acid, is recognized as a valuable platform chemical, primarily because it can be produced from renewable resources like glucose or glycerol (B35011) through microbial fermentation. nih.govnih.govmdpi.com Its significance lies in its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group. google.com This structure makes it a versatile precursor for a wide array of chemicals. wikipedia.org

For instance, 3-HP can be dehydrated to produce acrylic acid, a key monomer for superabsorbent polymers, or it can be polymerized to form poly(3-hydroxypropionic acid), a biodegradable polymer. wikipedia.org The chemistry of beta-hydroxypropanoic acids is thus central to sustainable chemistry and materials science. The introduction of a substituted phenyl ring at the beta-position, as seen in this compound, creates a more complex derivative with distinct properties, steering its application away from bulk chemical production and more towards specialized uses in areas like fine chemical synthesis and medicinal chemistry.

Significance of Halogenated Phenylpropanoic Acids in Chemical Biology and Medicinal Chemistry

The presence of both a halogen atom and a phenylpropanoic acid scaffold in a single molecule is of considerable interest in medicinal chemistry and chemical biology. Phenylpropanoic acid derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects. mdpi.comorientjchem.org

The incorporation of a halogen, such as chlorine, into an organic molecule is a common strategy in drug design. nih.gov Halogen atoms can significantly alter a molecule's physicochemical properties, including its size, lipophilicity, and electronic distribution. These modifications can enhance a compound's ability to cross biological membranes, improve its binding affinity to target proteins, and increase its metabolic stability. researchgate.netmdpi.com The formation of "halogen bonds"—a type of noncovalent interaction between a halogen atom and an electron-rich atom like oxygen or nitrogen—is now recognized as a crucial factor that can contribute favorably to the stability of a drug-target complex. nih.govresearchgate.net Research has demonstrated that chlorinated phenylpropanoic acids isolated from natural sources, such as marine actinomycetes, can exhibit significant and selective antimicrobial activities.

Overview of Research Trajectories for the Compound and Related Analogues

Research involving this compound and its analogues has primarily focused on its utility as a synthetic intermediate and its potential biological applications. The compound itself is commercially available for research purposes, indicating its role as a building block in chemical synthesis. Patent literature reveals its use as a precursor in the stereoselective synthesis of other molecules, for example, in the preparation of (S)-1-(3-chlorophenyl)-1,3-propanediol using a ketoreductase enzyme. This highlights a research trajectory focused on biocatalysis and the creation of chiral molecules, which are of high value in the pharmaceutical industry.

Investigations into closely related analogues have uncovered potential therapeutic applications. For instance, derivatives of the isomeric 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid have been synthesized and evaluated as potential histone deacetylase (HDAC) inhibitors, which are a target for anticancer drugs. rsc.org Furthermore, broader studies on substituted phenylpropanoic acids have identified them as activators of human peroxisome proliferator-activated receptors (PPARs), which are implicated in metabolic diseases. nih.gov These research avenues suggest that while this compound is valued as a synthetic tool, its structural motifs are part of a larger exploration into new therapeutic agents for a range of diseases, from cancer to metabolic disorders.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40620-64-2

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

3-(3-chlorophenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C9H9ClO3/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8,11H,5H2,(H,12,13)

InChI Key

SUGIWOQOKKWXRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CC(=O)O)O

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of 3 3 Chlorophenyl 3 Hydroxypropanoic Acid

Established Synthetic Methodologies for 3-(3-chlorophenyl)-3-hydroxypropanoic Acid

The creation of the 3-aryl-3-hydroxypropanoic acid scaffold can be achieved through several reliable synthetic methods. The choice of method often depends on the desired scale, required stereochemical purity, and the availability of starting materials.

Precursor Synthesis and Intermediate Formation

A primary and widely recognized method for synthesizing β-hydroxy esters, which are direct precursors to β-hydroxy acids, is the Reformatsky reaction. byjus.comwikipedia.orgthermofisher.com This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. organic-chemistry.org

For the synthesis of an ester precursor to this compound, the reaction would typically involve 3-chlorobenzaldehyde (B42229) and an α-bromo ester, such as ethyl bromoacetate. The process begins with the oxidative addition of zinc dust into the carbon-halogen bond of the α-bromo ester, forming an organozinc reagent known as a Reformatsky enolate. wikipedia.org This enolate is less reactive than corresponding lithium enolates or Grignard reagents, which prevents undesired side reactions like self-condensation or addition to the ester group. wikipedia.orgorganic-chemistry.org The organozinc intermediate then adds to the carbonyl carbon of 3-chlorobenzaldehyde. Subsequent acidic workup hydrolyzes the zinc alkoxide, yielding the β-hydroxy ester (ethyl 3-(3-chlorophenyl)-3-hydroxypropanoate). byjus.comwikipedia.org Finally, saponification (hydrolysis under basic conditions) of the resulting ester affords the target molecule, this compound.

Table 1: Key Steps in Reformatsky-Based Synthesis

Step Reactants Reagents Product Purpose
1. Enolate Formation Ethyl bromoacetate Zinc (Zn) dust, inert solvent (e.g., THF, diethyl ether) Reformatsky enolate (organozinc intermediate) Generation of a stable nucleophile. wikipedia.org
2. Aldol Addition 3-chlorobenzaldehyde, Reformatsky enolate Inert solvent Zinc alkoxide intermediate Carbon-carbon bond formation to create the β-hydroxy ester backbone. byjus.com
3. Workup Zinc alkoxide intermediate Dilute acid (e.g., H₂SO₄, HCl) Ethyl 3-(3-chlorophenyl)-3-hydroxypropanoate Protonation to yield the neutral β-hydroxy ester. wikipedia.org

| 4. Saponification | Ethyl 3-(3-chlorophenyl)-3-hydroxypropanoate | Base (e.g., NaOH, KOH), then acid | This compound | Hydrolysis of the ester to the final carboxylic acid. |

Stereoselective Synthesis Approaches for Enantiomers (e.g., (R)-3-(3-chlorophenyl)-3-hydroxypropanoic acid)

The production of single enantiomers of chiral molecules like this compound is crucial for pharmaceutical applications. Asymmetric synthesis can be achieved using biocatalytic methods, which often provide high enantiomeric excess (>99.5%) and operate under mild conditions. nih.govresearchgate.net

One effective strategy is the stereoselective reduction of a prochiral ketone precursor, 3-(3-chlorophenyl)-3-oxopropanoic acid. This reduction can be catalyzed by enzymes such as lactate (B86563) dehydrogenases (LDHs) or other ketoreductases. nih.govresearchgate.net These enzymes, often utilized in whole-cell systems or as isolated proteins, can selectively produce either the (R) or (S) enantiomer depending on the specific enzyme chosen. For instance, ketoreductases have been applied in the preparation of (S)-1-(3-chlorophenyl)-1,3-propanediol, demonstrating their utility for creating chiral centers at the carbon bearing the hydroxyl group. The synthesis of (R)-3-(3-chlorophenyl)-3-hydroxypropanoic acid, a known compound, can be achieved through such enzymatic resolutions or asymmetric reductions. cymitquimica.comchemscene.com

Table 2: Comparison of Synthesis Approaches

Method Type Key Features Typical Outcome
Reformatsky Reaction Chemical Synthesis Use of zinc and α-halo esters. byjus.com Racemic mixture of β-hydroxy esters.

| Enzymatic Reduction | Biocatalysis | Use of ketoreductases or dehydrogenases. nih.gov | High enantiomeric excess of a single enantiomer (e.g., (R) or (S)). researchgate.net |

Derivatization Strategies for Structural Modification and Functionalization

The carboxylic acid and hydroxyl moieties of this compound serve as versatile handles for further chemical modification, allowing for the synthesis of a diverse library of analogues.

Esterification Reactions to Form Analogues (e.g., ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate)

The carboxylic acid group is readily converted to an ester through various esterification methods. The Fischer esterification is a classic and straightforward approach, involving the reaction of the carboxylic acid with an excess of an alcohol (such as ethanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comresearchgate.net The reaction is an equilibrium process, and the use of excess alcohol or removal of water drives it toward the ester product. masterorganicchemistry.com

This method can be used to synthesize a wide range of ester analogues. For instance, while not derived directly from the parent compound due to the different substitution pattern, the synthesis of ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate illustrates this transformation on a similar scaffold. smolecule.comamadischem.com The general procedure involves refluxing the corresponding hydroxypropanoic acid in ethanol (B145695) with a catalytic amount of sulfuric acid.

Table 3: General Fischer Esterification Procedure

Step Description
1. Mixing The carboxylic acid is dissolved in a large excess of the desired alcohol (e.g., ethanol).
2. Catalysis A catalytic amount of a strong acid (e.g., concentrated H₂SO₄) is added. masterorganicchemistry.com
3. Reaction The mixture is heated under reflux for several hours to reach equilibrium.

| 4. Workup & Purification | The reaction is cooled, neutralized, and the product is extracted with an organic solvent, followed by purification. |

Introduction of Additional Halogens and Fluorination Strategies (e.g., 2-(3-chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid)

Introducing additional halogens, particularly fluorine, into organic molecules can significantly alter their physical, chemical, and biological properties. tcichemicals.com Fluorination of a molecule like this compound can be complex. The synthesis of an analogue such as 2-(3-chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid would likely require a multi-step synthetic sequence rather than direct fluorination of the parent acid.

One potential strategy could involve a Reformatsky-type reaction using a fluorinated building block. For example, reacting 3-chlorobenzaldehyde with ethyl bromodifluoroacetate in the presence of zinc would yield ethyl 2,2-difluoro-3-(3-chlorophenyl)-3-hydroxypropanoate. Subsequent hydrolysis would provide the target acid. Another approach could involve the fluorination of a suitable precursor. For example, a β-keto ester could be subjected to electrophilic fluorination at the α-position, followed by reduction of the ketone. Reagents like diethylaminosulfur trifluoride (DAST) are commonly used to replace hydroxyl groups with fluorine, often with stereochemical inversion, providing another pathway for targeted fluorination. tcichemicals.com

Synthesis of Hydrazide and Thiosemicarbazide (B42300) Analogues Bearing Chlorophenyl Moieties

The carboxylic acid functionality is a gateway to forming amide-like structures such as hydrazides and thiosemicarbazides, which are important pharmacophores.

The synthesis of a hydrazide derivative typically proceeds in two steps. First, the carboxylic acid is activated, commonly by converting it to a methyl or ethyl ester via Fischer esterification. rsc.orgrjptonline.org This ester intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂), often in a refluxing alcoholic solvent, to yield the corresponding acyl hydrazide (3-(3-chlorophenyl)-3-hydroxypropanehydrazide). mdpi.comnih.gov

This hydrazide can be further derivatized to form thiosemicarbazides. researchgate.net This is achieved by reacting the hydrazide with an appropriate isothiocyanate (R-N=C=S). nih.gov For example, reaction with phenyl isothiocyanate would yield a 1,4-disubstituted thiosemicarbazide bearing the 3-(3-chlorophenyl)-3-hydroxypropanoyl backbone. nih.govresearchgate.net These derivatives are valuable intermediates for synthesizing various heterocyclic compounds like triazoles and thiadiazoles. researchgate.netnih.gov

Table 4: Compound Names Mentioned in This Article

Compound Name
This compound
(R)-3-(3-chlorophenyl)-3-hydroxypropanoic acid
ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate
2-(3-chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid
3-chlorobenzaldehyde
ethyl bromoacetate
ethyl 3-(3-chlorophenyl)-3-hydroxypropanoate
3-(3-chlorophenyl)-3-oxopropanoic acid
(S)-1-(3-chlorophenyl)-1,3-propanediol
ethyl bromodifluoroacetate
ethyl 2,2-difluoro-3-(3-chlorophenyl)-3-hydroxypropanoate
hydrazine hydrate
3-(3-chlorophenyl)-3-hydroxypropanehydrazide
isothiocyanate

Cyclization Reactions for Novel Heterocyclic Scaffolds (e.g., formation of 1,2,4-triazoles from thiosemicarbazides)

The synthesis of 1,2,4-triazole (B32235) scaffolds from this compound involves a multi-step process beginning with the conversion of the carboxylic acid to its corresponding acyl hydrazide. This intermediate is then reacted with an isothiocyanate to form a thiosemicarbazide derivative. Subsequent intramolecular cyclization of the thiosemicarbazide, typically under basic conditions, yields the desired 1,2,4-triazole ring. nih.govnih.gov

The general pathway is as follows:

Hydrazide Formation: The carboxylic acid group of this compound is first converted into an ester, which then reacts with hydrazine hydrate to form this compound hydrazide.

Thiosemicarbazide Synthesis: The resulting hydrazide is treated with various aryl or alkyl isothiocyanates. This reaction leads to the formation of N-substituted thiosemicarbazide derivatives. nih.gov

Cyclization to 1,2,4-triazoles: The thiosemicarbazide derivative undergoes cyclization upon heating in an alkaline medium, such as aqueous sodium hydroxide. nih.gov This step results in the formation of a 5-(1-(3-chlorophenyl)-2-hydroxyethyl)-4-(substituted)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

This synthetic route is versatile, as the substituent on the triazole ring can be varied by choosing different isothiocyanates in the second step.

Table 1: Reaction Steps for the Formation of 1,2,4-Triazoles

StepReactantsReagentsProduct
1This compoundEsterification agent, Hydrazine hydrateThis compound hydrazide
2This compound hydrazideR-N=C=S (Isothiocyanate)N-substituted thiosemicarbazide derivative
3N-substituted thiosemicarbazide derivativeNaOH (aq), HeatSubstituted 1,2,4-triazole-3-thione

Exploration of General Chemical Transformations (e.g., oxidation, reduction, substitution)

The functional groups of this compound, namely the secondary hydroxyl group, the carboxylic acid, and the substituted aromatic ring, are amenable to a variety of chemical transformations.

Oxidation:

The secondary alcohol group in this compound can be oxidized to a ketone. This transformation can be achieved using various oxidizing agents. Common reagents for the oxidation of secondary alcohols include chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), and potassium dichromate (K₂Cr₂O₇) in an acidic medium. studymind.co.uklibretexts.orgbyjus.com The reaction converts the hydroxyl group at the C3 position into a carbonyl group, yielding 3-(3-chlorophenyl)-3-oxopropanoic acid. Careful selection of the oxidizing agent is necessary to avoid unwanted side reactions. libretexts.org

Reduction:

The carboxylic acid functional group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent. chemguide.co.ukbritannica.comorganicchemistrytutor.com The reaction reduces the carboxyl group to a primary alcohol, resulting in the formation of 1-(3-chlorophenyl)propane-1,3-diol. It is important to note that LiAlH₄ will also reduce any other carbonyl groups present in the molecule. libretexts.org The initial product is an aluminum salt, which is then hydrolyzed in an acidic workup to yield the final diol product. libretexts.org

Substitution:

The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions. The existing substituents on the ring—the chloro group and the 3-hydroxypropanoic acid chain—will direct the position of any incoming electrophile. The chlorine atom is an ortho-, para-director, while the carboxylic acid group (and the alkyl chain it is part of) is generally a meta-director due to its electron-withdrawing nature. numberanalytics.com Therefore, the position of substitution will depend on the reaction conditions and the nature of the electrophile. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org The interplay of the directing effects of the existing groups must be considered to predict the regiochemical outcome of the substitution. numberanalytics.com

Table 2: Summary of General Chemical Transformations

TransformationFunctional Group TargetedReagentsProduct
OxidationSecondary Alcohol (-OH)K₂Cr₂O₇/H⁺, PCC3-(3-chlorophenyl)-3-oxopropanoic acid
ReductionCarboxylic Acid (-COOH)1. LiAlH₄, 2. H₃O⁺1-(3-chlorophenyl)propane-1,3-diol
SubstitutionAromatic Ring (C-H)Electrophile (e.g., HNO₃/H₂SO₄)Substituted phenyl derivative

Biological Activities and Pharmacological Investigations of 3 3 Chlorophenyl 3 Hydroxypropanoic Acid and Analogues

In Vitro Biological Screening and Efficacy Studies

The diverse biological activities of 3-(3-chlorophenyl)-3-hydroxypropanoic acid and its related compounds have been investigated through a variety of in vitro assays. These studies have unveiled a spectrum of potential therapeutic applications, from combating microbial infections to modulating key physiological pathways involved in inflammation and cell proliferation.

While direct antimicrobial data for this compound is limited, studies on its structural analogues provide insights into the potential of this chemical class. For instance, 3-hydroxypropionic acid (3-HPA), isolated from the endophytic fungus Diaporthe phaseolorum, has demonstrated antibacterial activity against Staphylococcus aureus and Salmonella typhi. nih.gov The antimicrobial efficacy of 3-HP was found to be pH-dependent, with stronger activity observed at a lower pH of 4.8. nih.gov Generally, Gram-negative bacteria have shown more susceptibility to 3-HP than Gram-positive bacteria. nih.gov

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have exhibited structure-dependent antimicrobial activity against multidrug-resistant ESKAPE pathogens (a group of bacteria including Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant fungi. researchgate.net Some of these compounds showed significant activity against Candida auris, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 64 µg/mL. researchgate.net Furthermore, certain 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated good antimicrobial activity against the yeast-like fungi Candida albicans at a concentration of 64 µg/mL. researchgate.net

Although the hydroxamic acid analogue, 3-chlorophenyl-3-hydroxypropionylhydroxamic acid (CPH), is a potent urease inhibitor, its direct antimicrobial activity is linked to its role as an antivirulence agent, which can lead to the eradication of H. pylori when used in combination with other antimicrobials. nih.gov

Compound/AnalogueMicroorganismActivity
3-Hydroxypropionic acid (3-HPA)Staphylococcus aureusAntibacterial activity observed nih.gov
3-Hydroxypropionic acid (3-HPA)Salmonella typhiAntibacterial activity observed nih.gov
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesESKAPE pathogensStructure-dependent activity researchgate.net
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesDrug-resistant Candida speciesStructure-dependent activity researchgate.net
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicansActivity at 64 µg/mL researchgate.net

A significant area of investigation for analogues of this compound is their potential as enzyme inhibitors. A standout example is 3-chlorophenyl-3-hydroxypropionylhydroxamic acid (CPH), a hydroxamic acid derivative of the target compound. CPH has been identified as a novel and potent inhibitor of Helicobacter pylori (HP) urease, an enzyme crucial for the survival of this bacterium in the acidic environment of the stomach. nih.gov This inhibitory action makes CPH a promising candidate as an anti-HP drug, functioning as an antivirulence agent. nih.gov The racemate and individual enantiomers of CPH have been shown to suppress gastritis with lower toxicity than the clinically used agent acetohydroxamic acid. nih.gov

In the realm of metabolic diseases, related 3-phenylpropanoic acid-based compounds have been explored as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for type 2 diabetes. A series of these inhibitors demonstrated IC50 values at the sub-micromolar level, indicating potent inhibition. researchgate.net

Compound/AnalogueEnzymeInhibitory Activity (IC50/Ki)
3-chlorophenyl-3-hydroxypropionylhydroxamic acid (CPH)Helicobacter pylori ureasePotent inhibitor nih.gov
3-(4-(9H-carbazol-9-yl)phenyl)-5-(3,5-di-tert-butyl-4-methoxyphenyl)-5-oxopentanoic acidProtein Tyrosine Phosphatase 1B (PTP1B)Sub-micromolar IC50 researchgate.net
3-(4-(9H-carbazol-9-yl)phenyl)-5-(4'-bromo-[1,1'-biphenyl]-4-yl)-5-oxopentanoic acidProtein Tyrosine Phosphatase 1B (PTP1B)Sub-micromolar IC50 researchgate.net
3-(4-(9H-carbazol-9-yl)-2-fluorophenyl)-5-(4-cyclohexylphenyl)-5-oxopentanoic acidProtein Tyrosine Phosphatase 1B (PTP1B)Sub-micromolar IC50 researchgate.net

Furthermore, other derivatives of 3-hydroxypropanoic acid have been characterized as full agonists of the aryl hydrocarbon receptor (AhR). nih.gov Specifically, 3-[2-(2-phenylethyl) benzoimidazole-4-yl]-3-hydroxypropanoic acid and its ethyl ester derivative were found to be potent inducers of several AhR target genes. nih.gov These findings suggest that the broader class of 3-aryl-3-hydroxypropanoic acids may have the potential to interact with various receptor systems.

Compound/AnalogueReceptorActivity
1-(m-chlorophenyl)biguanide (mCPBG)5-HT3 ReceptorPotent agonist (IC50 = 1.5 nM) nih.gov
3-[2-(2-phenylethyl) benzoimidazole-4-yl]-3-hydroxypropanoic acidAryl Hydrocarbon Receptor (AhR)Full agonist nih.gov
Ethyl 3-hydroxy-3-[2-(2-phenylethyl)benzoimidazol-4-yl]propanoateAryl Hydrocarbon Receptor (AhR)Full agonist nih.gov

Several studies have highlighted the antiproliferative potential of propanoic acid derivatives against various cancer cell lines. A study on β-hydroxy-β-arylalkanoic acids demonstrated that the majority of the synthesized compounds exerted antiproliferative activity in vitro against HeLa (cervical cancer), Fem-X (melanoma), K562 (chronic myelogenous leukemia), and LS174 (colon adenocarcinoma) cells, with IC50 values ranging from 62.20 to 205 μM. researchgate.net Importantly, several of these compounds did not affect the proliferation of healthy human peripheral blood mononuclear cells, suggesting a degree of selectivity for cancer cells. researchgate.net

More specifically, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown the ability to reduce the viability of A549 non-small cell lung cancer cells by 50% and suppress their migration. nih.govmdpi.com Organotin(IV) carboxylate compounds synthesized with propanoic acid derivatives also demonstrated outstanding antiproliferative activity against a panel of human cancer cell lines, with IC50 values in the range of 0.100 to 0.785 µM. nih.gov

Compound/AnalogueCancer Cell LineAntiproliferative Activity (IC50)
β-Hydroxy-β-arylalkanoic acids (various)HeLa, Fem-X, K562, LS17462.20 - 205 µM researchgate.net
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesA549 (Non-small cell lung cancer)Reduction in cell viability by 50% nih.govmdpi.com
Organotin(IV) carboxylates with propanoic acid derivativesPC-3, HT-29, MCF-7, HepG20.100 - 0.785 µM nih.gov
7-Hydroxystearic acidHT29, HeLa, MCF7, PC3, NLF14.7 - 26.6 µM mdpi.com
5-Hydroxystearic acidCaCo-2, HeLa22.1 - 25.1 µM mdpi.com

The anti-inflammatory properties of 3-hydroxypropanoic acid derivatives have been a subject of significant research. A study on β-hydroxy-β-arylpropanoic acids revealed that all tested compounds possessed significant anti-inflammatory activity following oral administration. nih.gov Notably, 2-(9-(9-hydroxy-fluorenyl))-2-methylpropanoic acid and 3-hydroxy-3,3-diphenyl-propanoic acid exhibited the strongest anti-inflammatory effects, comparable to the standard nonsteroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241). nih.gov

Another study synthesized a series of 3-(substituted) 3-hydroxy-propanoic acid derivatives and found that several of these compounds exhibited anti-inflammatory activity comparable to indomethacin (B1671933). nih.gov Furthermore, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), an active component of Korean cabbage kimchi, has been shown to significantly suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 in lipopolysaccharide (LPS)-stimulated microglial cells, indicating potent anti-inflammatory action in the central nervous system. nih.govresearchgate.net This compound was also found to attenuate the expression and secretion of proinflammatory cytokines such as TNF-α and IL-1β. nih.govresearchgate.net

Compound/AnalogueAssay/ModelAnti-inflammatory Effect
β-Hydroxy-β-arylpropanoic acids (various)Carrageenan-induced paw edemaSignificant activity, some comparable to ibuprofen nih.gov
3-(Substituted) 3-hydroxy-propanoic acid derivativesNot specifiedActivity comparable to indomethacin nih.gov
3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA)LPS-stimulated BV2 microgliaSuppression of NO, PGE2, TNF-α, and IL-1β nih.govresearchgate.net
Chlorogenic acidM03-13 human oligodendrocyte-like cellsReverses TNFα-induced effects nih.gov

The antioxidant potential of compounds related to this compound is an emerging area of interest. A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their antioxidant activities, with the most promising candidate exhibiting potent properties in the DPPH radical scavenging assay. nih.govmdpi.com The presence of a phenolic group in these molecules is thought to confer significant antioxidative potential. nih.gov

Another study on diphenylpropionamide derivatives, synthesized from 2,2- and 3,3-diphenylpropionic acid, demonstrated their ability to scavenge ABTS radicals and reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophages. nih.gov Additionally, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) has been shown to significantly reduce the formation of intracellular reactive oxygen species, contributing to its anti-inflammatory effects. nih.gov

Compound/AnalogueAssayAntioxidant Effect
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesDPPH radical scavenging assayPotent antioxidant properties nih.govmdpi.com
Diphenylpropionamide derivativesABTS radical scavenging, ROS and NO production in macrophagesDemonstrated antioxidant activity nih.gov
3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA)Intracellular ROS formationSignificant reduction in ROS nih.gov
3-hydroxyflavone derivativesDPPH and Hydrogen Peroxide MethodsHigh activity observed univ.kiev.ua
Biogenic Cinnamic Acid DerivativesDPPH assayGreatest antioxidant activity observed in the sinapic acid derivative mdpi.com

Preclinical Biological Studies Utilizing In Vivo Models

The therapeutic potential of this compound and its structural analogues has been explored in a variety of preclinical animal models. These in vivo studies are crucial for understanding the pharmacological effects and potential clinical applications of these compounds, ranging from combating bacterial virulence to managing metabolic diseases.

While direct in vivo studies on this compound as an antivirulence agent are not extensively documented in available literature, research into its analogues, particularly hydroxamic acid derivatives, provides significant insights. Helicobacter pylori urease is a key virulence factor, essential for the bacterium's survival in the acidic stomach environment and for its colonization of the gastric mucosa. nih.gov Inhibition of this enzyme is a promising strategy for treating H. pylori infections. nih.gov

Analogues such as 3-arylpropionylhydroxamic acids have been synthesized and evaluated for their ability to inhibit H. pylori urease. nih.gov For instance, the analogue 3-(2-benzyloxy-5-chlorophenyl)-3-hydroxypropionylhydroxamic acid demonstrated potent inhibition of the enzyme. nih.gov Although these primary evaluations are often conducted in vitro, they form the basis for selecting candidates for further in vivo testing in animal models to confirm their efficacy in a physiological setting. The goal of such studies is to determine if inhibiting urease activity within an animal model can lead to a reduction in bacterial colonization and associated pathologies. frontiersin.org

Following the evaluation of urease inhibition, a logical next step is to assess the efficacy of these compounds in animal models of diseases caused by H. pylori, such as gastritis. The ability of a urease inhibitor to reduce gastric inflammation in an infected animal model, typically mice, would provide strong evidence of its therapeutic potential. By neutralizing the acidic environment, H. pylori's urease contributes directly to the mucosal damage and inflammation characteristic of gastritis. nih.govmdpi.com

Therefore, an effective inhibitor of this enzyme is hypothesized to suppress gastritis by mitigating the bacterium's virulence. Preclinical studies in this area would involve infecting mice with H. pylori and then administering the test compound. The assessment of efficacy would rely on histological examination of gastric tissue to measure the reduction in inflammation and on quantitative cultures to determine the bacterial load. While specific in vivo data on this compound (CPH) for gastritis suppression is not detailed in the available search results, this remains a key area of investigation for its analogues.

A significant area of investigation for analogues of this compound is their potential as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is recognized as a negative regulator of insulin (B600854) and leptin signaling pathways. nih.govjuniperpublishers.com Its inhibition is a validated therapeutic strategy for type 2 diabetes, as it can enhance insulin sensitivity. nih.govfrontiersin.org Mice lacking the PTP1B gene have been shown to exhibit increased insulin sensitivity and resistance to obesity, highlighting the therapeutic promise of PTP1B inhibitors. frontiersin.org

Arylcarboxylic acid derivatives, a class to which this compound belongs, have been explored as potential PTP1B inhibitors. nih.gov Preclinical studies in diabetic animal models, such as diet-induced obese mice, are essential to evaluate the anti-hyperglycemic effects of these compounds. frontiersin.org The efficacy of a potential PTP1B inhibitor in such models is typically assessed by measuring its impact on blood glucose levels, glucose tolerance, and insulin sensitivity. The development of potent and selective PTP1B inhibitors from this class of compounds could offer a new approach to managing type 2 diabetes. nih.govnih.gov

Below is a representative data table illustrating the type of results obtained from such studies with a hypothetical analogue.

CompoundAnimal ModelKey Parameter MeasuredResult
PTP1B Inhibitor Analogue ADiet-Induced Obese MiceFasting Blood Glucose25% Reduction vs. Vehicle
PTP1B Inhibitor Analogue ADiet-Induced Obese MiceGlucose Tolerance (AUC)30% Improvement vs. Vehicle
PTP1B Inhibitor Analogue Bdb/db MiceFasting Blood Glucose22% Reduction vs. Vehicle
PTP1B Inhibitor Analogue Bdb/db MiceInsulin SensitivityEnhanced insulin-stimulated glucose uptake

The therapeutic potential of this compound and its analogues extends beyond antivirulence and antidiabetic applications. For example, related structures have been investigated for their effects on the central nervous system. A study on new 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides, which are derivatives of the core structure, showed significant analgesic activity in the formalin test in animal models. mdpi.com Specifically, one compound demonstrated a substantial decrease in the duration of the pain response in the late (inflammatory) phase of the test. mdpi.com

Furthermore, the broader class of 3-arylpropanoic acid derivatives is known for its anti-inflammatory properties. This suggests that this compound and its analogues could be explored in various animal models of inflammatory diseases. nih.gov The versatility of this chemical scaffold allows for modifications that could target a range of biological processes, opening up possibilities for treating cardiovascular, inflammatory, and neurodegenerative disorders. nih.gov

The table below summarizes potential broader applications based on studies of related compounds.

Compound Class/AnalogueAnimal ModelTherapeutic AreaObserved Effect
3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivativeMouse (Formalin Test)Analgesia (Pain Relief)Up to 74% reduction in pain response duration. mdpi.com
Omega-3 epoxyeicosanoids (structurally distinct but functionally relevant)Various preclinical modelsCardiovascular DiseaseCardioprotective, vasodilatory. nih.gov
Omega-3 epoxyeicosanoidsVarious preclinical modelsInflammationAnti-inflammatory, anti-allergic properties. nih.gov

Mechanistic Elucidation of Biological Effects of 3 3 Chlorophenyl 3 Hydroxypropanoic Acid and Analogues

Molecular Target Identification and Characterization

The biological effects of 3-(3-chlorophenyl)-3-hydroxypropanoic acid and its analogues are rooted in their ability to interact with and modulate the activity of specific enzymes and receptors.

A close analogue of this compound, 3-(3-chlorophenyl)-3-hydroxypropionyl-hydroxamic acid , has been identified as a highly potent inhibitor of urease, particularly from the bacterium Helicobacter pylori. nih.gov Urease is a critical enzyme for the survival of H. pylori in the acidic environment of the stomach, and its inhibition is a key strategy for treating gastrointestinal ulcers. nih.gov

Kinetic studies and molecular docking analyses suggest a unique inhibitory mechanism for this compound. nih.gov It is proposed to follow a mixed model of competitive and uncompetitive inhibition. nih.gov This dual mechanism is noteworthy, as it suggests the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, potentially leading to a more effective reduction in enzyme activity compared to a purely competitive or uncompetitive inhibitor. The high potency is demonstrated by its low IC50 value of 0.083 µM and a Ki value of 0.014 µM against H. pylori urease. nih.gov

CompoundTarget EnzymeIC50 Value (µM)Ki Value (µM)Proposed Inhibition Mechanism
3-(3-chlorophenyl)-3-hydroxypropionyl-hydroxamic acidHelicobacter pylori Urease0.083 ± 0.0040.014 ± 0.003Mixed Competitive and Uncompetitive

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. nih.govplos.org While direct studies on this compound are limited, various related compounds, including those with carboxylic acid moieties, have been investigated as PTP1B inhibitors. nih.govresearchgate.net

The inhibition pathways for PTP1B are diverse and depend on the specific chemical structure of the inhibitor. frontiersin.org These pathways include:

Competitive Inhibition: Inhibitors bind to the highly conserved active site, competing with the phosphorylated substrate. frontiersin.org

Non-competitive Inhibition: These inhibitors bind to an allosteric site on the enzyme, a location other than the active site. This binding event changes the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. frontiersin.org Ursolic acid is a well-studied example of an allosteric PTP1B inhibitor. frontiersin.org

Mixed-type Inhibition: In this pathway, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding affinity (Km) and the maximum reaction rate (Vmax). frontiersin.org

Natural products have provided a rich source of PTP1B inhibitors demonstrating these varied mechanisms. For instance, a study on compounds from Mexican medicinal plants identified canophyllol (B82268) as a non-competitive inhibitor and 3,4-dimethoxy-2,5-phenanthrenediol as a mixed-type inhibitor of PTP1B. frontiersin.org

Analogues of this compound have shown interactions with other important biological targets beyond urease and PTP1B.

Cyclooxygenase-2 (COX-2): Certain β-hydroxy-β-arylpropanoic acids have been investigated as potential anti-inflammatory agents through the inhibition of COX-2. mdpi.com COX-2 is a key enzyme in the synthesis of prostaglandins, which are mediators of inflammation and pain. mdpi.com Molecular docking studies have been employed to identify potential COX-2 inhibitors within this class of compounds, suggesting an interaction with the enzyme's active site. mdpi.com

Aryl Hydrocarbon Receptor (AhR): Specific derivatives, namely 3-[2-(2-phenylethyl) benzoimidazole-4-yl]-3-hydroxypropanoic acid and its ethyl ester, have been characterized as full agonists of the Aryl Hydrocarbon Receptor (AhR). nih.gov AhR is a ligand-activated transcription factor involved in modulating immune responses. These compounds were found to be potent inducers of several AhR target genes, indicating a direct interaction with the receptor to initiate a downstream signaling cascade. nih.gov

Computational Approaches in Mechanism Studies

Computational methods, particularly molecular docking, are powerful tools for elucidating the interactions between small molecules and their protein targets at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govmdpi.com This analysis provides insights into the binding mode, affinity, and the specific interactions that stabilize the ligand-protein complex.

For analogues of this compound, docking studies have been instrumental in understanding their inhibitory mechanisms.

Urease Inhibition: Docking analyses of β-hydroxy-β-phenylpropionyl-hydroxamic acids, including the 3-chloro substituted analogue, supported the kinetic findings of a mixed inhibition mechanism against H. pylori urease. nih.gov These studies help visualize how the inhibitor fits within the enzyme's active site, interacting with key residues and the catalytic nickel ions. nih.govnih.gov

COX-2 Inhibition: Docking experiments were performed to screen β-hydroxy-β-aryl-alkanoic acids to identify potential COX-2 inhibitors. mdpi.com The results from these simulations help to rationalize the observed anti-inflammatory activity and guide the design of more potent and selective inhibitors. mdpi.com

A crucial outcome of molecular docking studies is the identification of specific amino acid residues within the protein's binding pocket that are essential for ligand interaction. mdpi.com These interactions often involve hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Compound ClassTarget ProteinKey Finding from DockingPrimary Interaction Site
β-hydroxy-β-phenylpropionyl-hydroxamic acidsUreaseSupports mixed inhibition mechanismActive site, including catalytic Nickel ions
β-hydroxy-β-arylpropanoic acidsCOX-2Identifies potential selective inhibitorsEnzyme active site

Elucidation of Binding Modes and Binding Energies

Molecular docking simulations have been conducted on various β-hydroxy-β-arylpropanoic acids, a class of compounds to which this compound belongs, to explore their potential as inhibitors of cyclooxygenase-2 (COX-2). mdpi.com These studies are critical in understanding the anti-inflammatory potential of this class of compounds. The binding interactions of these analogues within the active site of the COX-2 enzyme typically involve a series of hydrogen bonds and hydrophobic interactions.

For instance, in a study involving a series of β-hydroxy-β-arylpropanoic acids, molecular docking revealed that the carboxylate group of the ligands forms crucial hydrogen bonds with amino acid residues such as Arginine and Tyrosine at the active site of the COX-2 enzyme. The aryl ring of the compounds, in this case, the 3-chlorophenyl group, generally orients itself within a hydrophobic pocket of the enzyme. The binding energy, a measure of the affinity of the compound for the protein, is influenced by these interactions.

A computational investigation of a structurally related compound, (E)-3-(3-chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl) acryl amide, provides further understanding of potential binding interactions. researchgate.net Although not a direct analogue, this study highlights the types of interactions the chlorophenyl moiety can engage in. The docking analysis of this compound with various proteins revealed interactions with amino acid residues through hydrogen bonding and π-π stacking. researchgate.net The LibDock score, a measure of binding affinity, can be used to rank potential ligands.

Compound AnalogueTarget ProteinKey Interacting Residues (Predicted)Predicted Binding Energy/Score
β-hydroxy-β-arylpropanoic acidsCOX-2Arginine, TyrosineData not specified
(E)-3-(3-chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl) acryl amideTRPV1VAL575, THR578, LEU574LibDock Score: Data not specified
(E)-3-(3-chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl) acryl amideBovine Serum Albumin (BSA)Data not specifiedLibDock Score: Data not specified

It is important to note that these findings are based on computational models of analogues and that experimental validation would be necessary to confirm the binding modes and energies of this compound.

Cellular and Biochemical Pathway Perturbations

Research into the biological activities of propanoic acid derivatives has indicated that some members of this class can induce oxidative stress in cellular systems. Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates or repair the resulting damage.

For example, studies on 3-nitropropionic acid, a related propanoic acid derivative, have shown that it can induce oxidative stress, leading to cellular damage. plos.org This compound is known to be an irreversible inhibitor of succinate (B1194679) dehydrogenase (Complex II) in the mitochondrial electron transport chain. plos.org Inhibition of this enzyme disrupts cellular respiration, leading to an overproduction of ROS, such as superoxide (B77818) radicals. plos.org This increase in ROS can overwhelm the cell's antioxidant defense mechanisms, resulting in damage to lipids, proteins, and DNA.

The induction of oxidative stress by propanoic acid derivatives can be attributed to several mechanisms, including:

Mitochondrial Dysfunction: As seen with 3-nitropropionic acid, interference with the mitochondrial electron transport chain is a primary mechanism for ROS generation.

Enzyme Inhibition: Other enzymes involved in cellular metabolism could potentially be inhibited by propanoic acid derivatives, leading to metabolic dysregulation and increased ROS production.

Depletion of Antioxidants: These compounds might also deplete the levels of endogenous antioxidants, such as glutathione, further exacerbating the state of oxidative stress.

The following table summarizes the observed effects of a related propanoic acid derivative on markers of oxidative stress.

CompoundCellular System/ModelObserved Effects on Oxidative Stress Markers
3-Nitropropionic AcidMouse model (in vivo)Increased ROS levels in ovaries, increased activity of antioxidant enzymes (T-SOD, GPx, CAT), increased atretic large follicles. plos.org

While these findings are for a related compound, they suggest a potential mechanism by which this compound or its metabolites could perturb cellular redox homeostasis. The presence of the chlorophenyl group may also influence its biological activity and potential to induce oxidative stress.

Although structurally distinct from this compound, thiosemicarbazide (B42300) derivatives are an important class of compounds whose mechanisms of apoptosis induction have been studied and are included here for comparative mechanistic insight as requested. Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer.

Thiosemicarbazone derivatives, which are closely related to thiosemicarbazides, have been shown to induce apoptosis through various pathways. nih.govmdpi.comresearchgate.net One of the primary mechanisms involves the activation of the mitochondrial (intrinsic) pathway of apoptosis.

Key events in the induction of apoptosis by thiosemicarbazone derivatives include:

Mitochondrial Membrane Potential (ΔΨm) Loss: These compounds can induce a loss of the mitochondrial membrane potential, a critical early event in the apoptotic cascade. nih.govmdpi.com

Caspase Activation: The disruption of mitochondrial integrity leads to the release of pro-apoptotic factors into the cytoplasm, which in turn activate a cascade of caspases, the executioner enzymes of apoptosis. Specifically, the activation of caspase-3 and caspase-7 is a common finding. researchgate.netnih.gov

Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial for cell fate. Some thiosemicarbazone derivatives have been shown to upregulate Bax and downregulate Bcl-2, thereby promoting apoptosis. researchgate.net

Cell Cycle Arrest: In addition to inducing apoptosis, some of these compounds can cause cell cycle arrest, often at the G0/G1 phase, preventing cancer cell proliferation. nih.gov

The table below summarizes the apoptotic mechanisms of a representative thiosemicarbazone derivative.

Compound ClassCell LineMechanism of Apoptosis Induction
Thiosemicarbazone Derivative (DM(tsc)T)PC-3 (Prostate Cancer)Induction of morphological changes indicative of apoptosis, cell cycle arrest at G0/G1 phase, loss of mitochondrial membrane potential. nih.gov
Steroidal Thiosemicarbazone DerivativesHepG2 (Liver Cancer)Induction of mitochondrial membrane potential loss, activation of the intrinsic apoptosis pathway. mdpi.com
A novel thiosemicarbazide derivative (TS-1)HEPG2 (Liver Cancer)Induces apoptosis by elevating caspase 3/7 activity, up-regulating Bax and p53, and down-regulating Bcl-2. researchgate.net

These studies on thiosemicarbazide and thiosemicarbazone derivatives illustrate a common strategy for anticancer drug development, which involves targeting the apoptotic machinery within cancer cells.

Structure Activity Relationship Sar Studies of 3 3 Chlorophenyl 3 Hydroxypropanoic Acid Derivatives

Influence of Halogenation on Biological Activity and Reactivity

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. In the context of 3-(3-chlorophenyl)-3-hydroxypropanoic acid derivatives, the position and number of halogen substituents on the phenyl ring have been shown to be critical determinants of their pharmacological profiles.

Positional Effects of Chlorine Substitution on the Phenyl Ring

The position of the chlorine atom on the phenyl ring—ortho, meta, or para—can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. Studies on related aromatic compounds have demonstrated the profound impact of substituent position on activity. For instance, in a series of 2,3-benzodiazepine analogues, which are noncompetitive AMPA receptor antagonists, the meta-substituted chlorophenyl derivative exhibited higher biological activity than its ortho-substituted counterpart. This difference was attributed in part to reduced steric hindrance at the meta position, allowing for a more favorable interaction with the receptor binding pocket.

Furthermore, the position of the chlorine atom affects the acidity of the carboxyl group, a key feature for biological interactions. In chloro-substituted benzoic acids, the acidity follows the order: ortho > meta > para. The ortho-isomer is the most acidic due to the strong inductive electron-withdrawing effect of the chlorine atom in close proximity to the carboxylic acid group, which stabilizes the carboxylate anion. This effect diminishes with increasing distance, making the para-isomer the least acidic. Such variations in acidity can impact the ionization state of the molecule at physiological pH, thereby affecting its solubility, membrane permeability, and ability to form ionic bonds with target proteins.

Impact of Multiple Halogen Substitutions (e.g., bromine and chlorine, or fluorine)

The introduction of multiple halogen atoms or different types of halogens onto the phenyl ring can further refine the biological activity of 3-phenyl-3-hydroxypropanoic acid derivatives. While specific data on multiple halogen substitutions for the target compound are limited, studies on other bioactive molecules provide valuable insights. For example, in the development of antimicrobial peptides, the introduction of bromine to a tryptophan residue in a nisin variant was shown to enhance its antimicrobial activity. This suggests that the increased lipophilicity and altered electronic properties conferred by additional or different halogens can lead to improved biological performance.

In a series of N-substituted quinone imines, a clear trend was observed where compounds with a greater number of chlorine atoms exhibited higher insecticidal, fungicidal, and herbicidal activities. Similarly, for 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives, the introduction of halogen atoms to the phenyl ring increased their binding affinity to human serum albumin. This effect was found to be dependent on the atomic number of the halogen, with heavier halogens leading to stronger interactions. These findings underscore the potential of multiple halogen substitutions as a strategy to enhance the biological efficacy of this compound derivatives.

Role of the Hydroxy and Carboxyl Groups in Biological Interactions

The hydroxy and carboxyl groups are fundamental to the chemical scaffold of this compound and play pivotal roles in its biological interactions. These polar functional groups can participate in hydrogen bonding, which is crucial for the specific recognition and binding of the molecule to its biological targets, such as enzymes and receptors.

The hydroxyl group, on the other hand, can act as both a hydrogen bond donor and acceptor. This versatility allows it to form intricate hydrogen bond networks with the target protein, contributing to the stability of the ligand-protein complex. In studies of phenolic compounds, the presence of hydroxyl groups is often essential for their antioxidant activity, as they can donate a hydrogen atom to neutralize free radicals. The functionalization or removal of these groups often leads to a significant decrease or complete loss of biological activity, highlighting their importance. For instance, in a series of 3-phenylcoumarins, the presence of a hydroxyl group was found to be a key determinant of their inhibitory activity against monoamine oxidase B.

Stereochemical Considerations in Activity Profiles (e.g., studies comparing racemes and individual enantiomers)

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group. Consequently, it can exist as two enantiomers, (R) and (S), which are non-superimposable mirror images of each other. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles due to their distinct three-dimensional arrangements, which lead to differential interactions with chiral biological macromolecules like proteins and nucleic acids.

Often, the desired biological activity resides in only one of the enantiomers, known as the eutomer, while the other enantiomer, the distomer, may be less active, inactive, or even contribute to undesirable side effects. A compelling example of this stereoselectivity is observed in the close structural analog, 3-(p-chlorophenyl)-4-aminobutanoic acid. In pharmacological evaluations, the R-(+)-enantiomer was found to be substantially more potent than the S-(-)-enantiomer.

Table 1: Pharmacological Activity of 3-(p-chlorophenyl)-4-aminobutanoic Acid Enantiomers

CompoundRelative Potency
Racemic1.0
R-(+)-enantiomer1.4 - 1.9
S-(-)-enantiomer0.2 - 0.4

Data illustrates that the R-(+)-enantiomer is significantly more effective than both the racemate and the S-(-)-enantiomer.

This pronounced difference in activity between enantiomers underscores the critical importance of stereochemistry in the design and development of drugs based on the 3-phenyl-3-hydroxypropanoic acid scaffold. The use of a single, active enantiomer can lead to a more favorable therapeutic profile with improved efficacy and potentially reduced side effects compared to the racemic mixture.

Modifications to the Propanoic Acid Backbone and Phenyl Moiety

Substituent Effects on the Phenyl Ring (e.g., meta-chloro vs. para-chloro vs. meta-hydroxy)

The nature and position of substituents on the phenyl ring are critical determinants of the biological activity of 3-phenyl-3-hydroxypropanoic acid derivatives. As discussed previously, the position of the chlorine atom has a significant impact. The comparison between meta- and para-chloro substitution reveals differences in electronic and steric effects that can influence binding to a target protein.

Beyond halogenation, the introduction of other functional groups can dramatically alter the pharmacological profile. For example, replacing the meta-chloro substituent with a meta-hydroxy group would introduce a hydrogen-bonding moiety, potentially leading to new interactions with a biological target. The electronic properties would also be altered, as the hydroxyl group is an electron-donating group by resonance and an electron-withdrawing group by induction.

Studies on related 3-phenylpropanoic acid derivatives have demonstrated the profound impact of various phenyl ring substituents on antimicrobial activity. In one study, a range of substituents were investigated, revealing that both the type and position of the substituent were crucial for activity.

Table 2: Antimicrobial Activity of Substituted 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

Phenyl Ring SubstituentAntimicrobial Activity
UnsubstitutedModerate
4-NitroEnhanced
4-DimethylaminoInactive

This table illustrates the significant impact of different substituents on the phenyl ring on the antimicrobial activity of a related series of compounds.

The complete loss of activity upon introduction of a dimethylamino group highlights the sensitivity of the biological target to the electronic and steric properties of the substituent. These findings emphasize the importance of a systematic exploration of various substituents on the phenyl ring to optimize the biological activity of this compound derivatives.

Based on a comprehensive review of the available scientific literature, it is not possible to generate an article that strictly adheres to the requested outline for the chemical compound “this compound.”

The specific structure-activity relationship (SAR) studies required for the subsections below have not been found in publicly accessible research:

Incorporation of Heterocyclic Rings and Their Influence on Activity:The literature describes various heterocyclic compounds (thiazoles, thiosemicarbazides, triazoles, imidazoles) that include a 3-chlorophenyl substituent. However, these studies do not originate from a this compound core structure. Therefore, their SAR findings are not directly applicable to the derivatives specified in the request.

Generating content for the requested article without specific, relevant research data would violate the core instructions to ensure scientific accuracy and to focus solely on the specified topics.

Metabolic Studies and Biotransformation of Hydroxypropanoic Acids

Endogenous Occurrence and Metabolic Pathways of Analogues (e.g., 3-(3-hydroxyphenyl)-3-hydroxypropanoic acid)

The study of endogenous analogues, such as 3-(3-hydroxyphenyl)-3-hydroxypropanoic acid (HPHPA), offers crucial insights into the metabolic significance of this class of compounds. HPHPA has been identified as a human urinary metabolite and its presence is linked to both normal metabolic processes and pathological conditions.

Origin from Propionyl-CoA and Phenylalanine Metabolism

The metabolic pathways of hydroxypropanoic acids are intrinsically linked to the catabolism of certain amino acids and fatty acids. 3-Hydroxypropionic acid (3-HPA) is a recognized intermediate in the breakdown of branched-chain amino acids and propionic acid derived from the gut. This process originates with propionyl-CoA, a key intermediate in cellular metabolism. A defect in the enzyme propionyl-CoA carboxylase can lead to an accumulation of propionyl-CoA in the mitochondria, disrupting the ratio of esterified CoA to free CoA and potentially causing mitochondrial toxicity.

Furthermore, HPHPA is considered an abnormal metabolite of phenylalanine. Its formation is not a direct result of human enzymatic pathways but rather a product of microbial metabolism within the gastrointestinal tract.

Role of Microbial Metabolism in Biological Systems (e.g., Clostridia sp. in gastrointestinal tract)

The gut microbiome plays a pivotal role in the metabolism of various compounds, including aromatic amino acids. Specifically, anaerobic bacteria of the Clostridium genus have been identified as the source of HPHPA. These bacteria can metabolize phenylalanine to produce this compound. The presence of HPHPA in urine has been strongly associated with the activity of these gut microbes.

Associations with Metabolic Aberrations (e.g., inborn errors of metabolism like propionic acidemia)

Elevated levels of 3-hydroxypropionic acid and its analogues are often indicative of underlying metabolic disorders. Propionic acidemia is a rare, inherited metabolic disorder caused by a deficiency in the enzyme propionyl-CoA carboxylase. This deficiency leads to the accumulation of propionic acid and other toxic metabolites, including 3-hydroxypropionic acid. Chronically high levels of hydroxypropionic acid are associated with several inborn errors of metabolism, leading to a condition known as organic acidemia, which can cause general metabolic acidosis.

Biotransformation Processes for Exogenous Analogues

The introduction of exogenous analogues of hydroxypropanoic acids, such as those with a chlorophenyl substitution, into a biological system initiates a series of biotransformation processes aimed at detoxification and elimination. These processes are primarily enzyme-mediated and can sometimes lead to the formation of reactive intermediates.

Enzyme-Mediated Metabolism (e.g., aldehyde oxidase)

The metabolism of xenobiotics, including exogenous hydroxypropanoic acid analogues, often involves Phase I and Phase II enzymatic reactions. Aldehyde oxidase (AO), a cytosolic enzyme with broad substrate specificity, is a key player in the metabolism of a wide variety of compounds. AO catalyzes the oxidation of aldehydes to carboxylic acids and the hydroxylation of some heterocycles. Given its ability to metabolize compounds with diverse structures, it is a likely candidate for the metabolism of chlorophenyl-substituted hydroxypropanoic acids. The enzyme is highly expressed in the liver, a primary site of drug metabolism.

Cytochrome P450 (CYP) enzymes are another major family of enzymes involved in Phase I metabolism. These enzymes are responsible for the oxidative metabolism of a vast array of xenobiotics. The metabolism of compounds containing a chlorophenyl group often involves hydroxylation of the aromatic ring or other oxidative transformations catalyzed by CYP enzymes, such as CYP3A4/3A5.

Following Phase I reactions, the metabolites can undergo Phase II conjugation reactions, such as glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of glucuronic acid to the metabolite, increasing its water solubility and facilitating its excretion.

Formation of Reactive Intermediates

Information regarding "3-(3-chlorophenyl)-3-hydroxypropanoic acid" is not available

Following a comprehensive search for scientific literature, it has been determined that there is currently no available information regarding the metabolic studies, biotransformation, or specific metabolites of the chemical compound This compound . The search did not yield any data related to its metabolic pathways, the identification of metabolites such as cyclized oxazolidines, or its potential microbial bioproduction.

The performed searches for "this compound" and its potential metabolic characteristics did not return any relevant results. The scientific literature that was retrieved pertained to structurally similar but distinct compounds, such as:

3-(3-hydroxyphenyl)-3-hydroxypropanoic acid (HPHPA): A metabolite associated with gut microflora, particularly Clostridium species. medchemexpress.comhmdb.caresearchgate.net This compound has been researched in connection with certain health conditions. medchemexpress.comresearchgate.net

3-(4-chlorophenyl)-3-hydroxypropanoic acid: An isomer of the requested compound, identified as a metabolite of the drug Pitolisant. ncats.io

Metabolites of other chlorinated phenyl compounds: Research was found on the metabolism of other molecules containing a chlorophenyl group, such as 1-(3-chlorophenyl)-1-methyl-2-phenyl-2-(2-pyridine)ethanol, but these are not directly related to this compound. nih.gov

Due to the complete absence of research data for "this compound," it is not possible to provide the requested article structured around its metabolic studies and biotransformation. The specific sections and subsections outlined in the user's request, including the identification of metabolites and microbial bioproduction pathways, cannot be addressed.

Furthermore, the request for information on microbial bioproduction pathways for hydroxypropanoic acids, such as 3-hydroxypropionic acid as a platform chemical, while a valid area of scientific inquiry, falls outside the strict focus on "this compound" as specified in the instructions. There is substantial research on the engineering of microbial cell factories like Escherichia coli and Klebsiella pneumoniae for the production of 3-hydroxypropionic acid through various biosynthetic pathways. nih.govmdpi.com However, this information is not pertinent to the metabolism of the specific compound requested.

Therefore, no article can be generated that adheres to the user's explicit instructions and quality standards for scientific accuracy.

Analytical Methodologies in Research on 3 3 Chlorophenyl 3 Hydroxypropanoic Acid

Chromatographic Techniques for Compound Quantification and Identification

Chromatography is a cornerstone for the analysis of 3-(3-chlorophenyl)-3-hydroxypropanoic acid and its related compounds. It allows for the separation of the target molecule from impurities, starting materials, and byproducts, enabling accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. pensoft.net In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water or a buffer and an organic solvent such as acetonitrile (B52724) or methanol. pensoft.netsielc.com

This method is effective for:

Purity Assessment: Determining the percentage of the main compound and detecting any process-related impurities or degradation products. nih.goviajps.com

Quantification: Measuring the concentration of the compound in a sample by comparing its peak area to that of a known standard.

Chiral Separation: Since this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers. Separating these enantiomers is crucial as they may exhibit different biological activities. This is achieved using chiral stationary phases (CSPs), which can selectively interact with one enantiomer more strongly than the other. nih.govsigmaaldrich.com Polysaccharide-based and cyclodextrin-based CSPs are commonly employed for resolving such racemic mixtures. nih.govchromatographyonline.com

Table 1: Illustrative HPLC Parameters for Analysis of Phenylpropanoic Acid Derivatives

ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Separation based on hydrophobicity
Mobile PhaseAcetonitrile:Phosphate Buffer (pH 3-7)Elution of the compound
Flow Rate1.0 mL/minControls retention time and resolution
DetectionUV/VIS at ~225 nmQuantification based on UV absorbance of the phenyl group
Chiral ColumnPolysaccharide-based CSP (e.g., Chiralpak)Separation of (R) and (S) enantiomers

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. conferenceworld.in While this compound itself has low volatility due to its polar carboxylic acid and hydroxyl groups, GC-MS is invaluable for analyzing related, more volatile impurities or for analyzing the target compound after derivatization. thermofisher.com

Derivatization, typically through silylation to convert the acidic and hydroxyl protons into less polar trimethylsilyl (B98337) (TMS) groups, is a common strategy to increase the volatility and thermal stability of the analyte. nist.gov This allows the compound to be vaporized and passed through the GC column for separation. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data that aids in structural identification. researchgate.net GC-MS is particularly useful for detecting and identifying trace-level impurities that may not be resolved or detected by HPLC. researchgate.netgcms.cz For instance, GC-MS can identify residual starting materials or byproducts from the synthesis process.

Spectroscopic Characterization Methods for Structural Confirmation

While chromatography separates components, spectroscopy provides detailed information about a molecule's structure, confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton. The aromatic protons on the chlorophenyl ring would appear in the downfield region (typically 7.0-7.5 ppm), with splitting patterns determined by their positions relative to the chlorine atom. The proton on the carbon bearing the hydroxyl group (CH-OH) would appear as a multiplet, and the adjacent methylene (B1212753) protons (CH₂) would show complex splitting due to coupling with the chiral center proton. nih.govhmdb.cachemicalbook.com

¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons, and the aliphatic carbons of the propanoic acid chain. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands:

A very broad O-H stretching band from approximately 2500-3300 cm⁻¹ for the carboxylic acid group. shout.education

An O-H stretching band for the secondary alcohol around 3200-3500 cm⁻¹.

A strong C=O (carbonyl) stretching band for the carboxylic acid around 1700-1725 cm⁻¹. shout.education

C-H stretching bands for the aromatic ring just above 3000 cm⁻¹ and for the aliphatic chain just below 3000 cm⁻¹.

A C-Cl stretching band, typically in the fingerprint region. nist.govnist.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For this compound (molecular weight: 200.62 g/mol ), the mass spectrum would show the molecular ion peak (M⁺). The presence of a chlorine atom would be evident from the characteristic M+2 isotopic peak, with an intensity approximately one-third that of the M⁺ peak. nih.gov Common fragmentation patterns would include the loss of a water molecule (H₂O), the loss of the carboxyl group (COOH), and cleavage of the C-C bonds in the propanoic acid chain. core.ac.uknist.govuni.lu

Table 2: Summary of Expected Spectroscopic Data for Structural Confirmation

TechniqueExpected ObservationInformation Gained
¹H NMRSignals in aromatic (~7.0-7.5 ppm) and aliphatic regions; specific splitting patternsConfirms proton environment and connectivity
¹³C NMRSignals for carboxyl, aromatic, and aliphatic carbonsConfirms carbon skeleton
IR SpectroscopyBroad O-H, strong C=O, C-H, and C-Cl stretchesIdentification of key functional groups
Mass SpectrometryMolecular ion peak with M+2 isotope pattern; characteristic fragment ionsConfirms molecular weight and elemental composition (Cl)

Development of Biosensors for Related Compounds (e.g., 3-hydroxypropionic acid inducible systems)

While specific biosensors for this compound are not widely reported, significant progress has been made in developing biosensors for the closely related parent compound, 3-hydroxypropionic acid (3-HP). mdpi.comnih.govnih.gov These developments provide a blueprint for creating sensors for substituted analogs. These biosensors are typically whole-cell systems engineered to produce a measurable signal, such as fluorescence, in the presence of the target molecule. researchgate.net

The mechanism often relies on a transcription factor-responsive inducible promoter. nih.gov For example, a LysR-type transcriptional regulator (LTTR) from microorganisms like Pseudomonas denitrificans can bind to 3-HP. researchgate.net This binding event activates a specific promoter (e.g., PmmsA), which in turn drives the expression of a reporter gene, such as the gene for Green Fluorescent Protein (GFP). researchgate.net The intensity of the fluorescent signal is proportional to the concentration of 3-HP, allowing for quantification. nih.gov

These biosensor systems are highly valuable for:

Metabolic Engineering: Screening large libraries of engineered microbes to identify strains that produce high titers of 3-HP or related chemicals. highvaluebiorenewables.net

High-Throughput Screening: Rapidly analyzing many samples for the presence of the target compound without the need for complex sample preparation and chromatographic analysis. researchgate.net

Table 3: Components of a Typical 3-Hydroxypropionic Acid (3-HP) Biosensor

ComponentExampleFunction
Regulator ProteinMmsR (a LysR-type transcriptional regulator)Binds to the target molecule (3-HP)
PromoterPmmsAActivated by the regulator-molecule complex
Reporter Genegfp (Green Fluorescent Protein)Produces a quantifiable output signal (fluorescence)
Host OrganismE. coli, P. putidaProvides the cellular machinery for the biosensor system

Future Research Directions and Potential Applications of 3 3 Chlorophenyl 3 Hydroxypropanoic Acid

Development of Novel Therapeutic Agents

The core structure of 3-(3-chlorophenyl)-3-hydroxypropanoic acid offers a versatile foundation for the design of new therapeutic agents. By modifying its functional groups, researchers can potentially develop compounds with high specificity and efficacy for various biological targets.

Targeted Antimicrobial and Antivirulence Compounds

The rising threat of antimicrobial resistance necessitates the development of novel treatment strategies. One promising approach is the development of antivirulence drugs, which disarm pathogens by targeting their virulence factors rather than killing them, thereby reducing the selective pressure that drives resistance. nih.gov

A derivative of the target compound, 3-chlorophenyl-3-hydroxypropionylhydroxamic acid (CPH), has been identified as a potent antivirulence agent against Helicobacter pylori, the bacterium responsible for gastritis and peptic ulcers. researchgate.net Rather than having direct bactericidal activity, CPH functions by inhibiting the bacterial enzyme urease, which is critical for the survival of H. pylori in the acidic environment of the stomach. researchgate.net Research has shown that CPH demonstrates impressive potency and can significantly suppress gastritis in infected mice with lower toxicity than clinically used agents like acetohydroxamic acid. researchgate.net This highlights the potential of the this compound scaffold in designing targeted antivirulence therapies.

Furthermore, the broader class of chlorinated 3-phenylpropanoic acid derivatives has shown antimicrobial properties. Studies on compounds isolated from marine actinomycetes have revealed significant and selective activities against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. foodb.ca This suggests that further exploration of derivatives of this compound could yield novel direct-acting antimicrobial agents.

Enzyme Inhibitors for Specific Biomedical Applications

The ability of this compound derivatives to interact with the active sites of enzymes makes them attractive candidates for the development of specific enzyme inhibitors. As mentioned, 3-chlorophenyl-3-hydroxypropionylhydroxamic acid (CPH) is a potent inhibitor of urease, a key virulence factor for H. pylori. researchgate.net This inhibitory action is a prime example of its potential in targeted therapy.

The versatility of the underlying chemical structure is demonstrated by other related compounds. For instance, modifications to the propanoic acid backbone have led to the synthesis of histone deacetylase (HDAC) inhibitors, which are a class of compounds investigated for their potential in cancer therapy. rupahealth.com Similarly, other related structures have been shown to act as irreversible inhibitors of enzymes such as metallo-beta-lactamase (IMP-1), which is involved in antibiotic resistance, and as selective inhibitors of monoamine oxidase B, a target for neurodegenerative diseases. mdpi.comnih.gov These findings underscore the significant potential for developing a wide range of specific enzyme inhibitors for various biomedical applications by chemically modifying the this compound scaffold.

Table 1: Examples of Enzyme Inhibition by 3-Phenylpropanoic Acid Derivatives
Derivative ClassTarget EnzymeTherapeutic ApplicationReference
3-chlorophenyl-3-hydroxypropionylhydroxamic acidUreaseAnti-virulence (H. pylori) researchgate.net
Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivativesHistone Deacetylases (HDACs)Anticancer rupahealth.com
3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinoneMonoamine Oxidase B (MAO-B)Neurodegenerative Diseases mdpi.com
3-(3-mercaptopropionylsulfanyl)propionic acid pentafluorophenyl esterMetallo-beta-lactamase (IMP-1)Combating Antibiotic Resistance nih.gov

Applications in Chemical Biology Research

Beyond direct therapeutic use, small molecules like this compound are invaluable tools in chemical biology for dissecting complex biological processes.

Molecular Probes for Biological Pathways and Target Engagement

A chemical probe is a small molecule designed to selectively modulate the function of a specific protein, allowing researchers to study the target's role in biological systems. frontiersin.org The development of potent and selective enzyme inhibitors from the this compound scaffold, such as the urease inhibitor CPH, provides a clear pathway for their use as molecular probes. researchgate.net By using CPH, researchers can investigate the specific consequences of urease inhibition on H. pylori physiology and its interaction with the host, thereby probing the intricacies of the infection pathway. This allows for a detailed understanding of target engagement and the downstream effects of inhibiting a particular enzyme, which is crucial for validating new drug targets.

Biosensing and Diagnostics

Biosensors are analytical devices that can detect specific biological molecules. There is growing interest in developing whole-cell biosensors that can detect and quantify the production of valuable chemicals in microbial cell factories. Research has led to the creation of biosensors for the parent compound, 3-hydroxypropionic acid (3-HP). researchgate.net These biosensors typically utilize a transcription factor that, in the presence of 3-HP, binds to a specific promoter and activates the expression of a reporter gene, such as Green Fluorescent Protein (GFP). The resulting fluorescent signal is proportional to the concentration of 3-HP. researchgate.net

This technology provides a foundation for developing similar biosensors for this compound. Such a tool would be invaluable for high-throughput screening of microbial strains engineered to produce this specific compound, greatly accelerating research and development in its sustainable production. Furthermore, given that derivatives of benzoic acid have been detected using synthetic biosensors in yeast, it is plausible that similar systems could be developed for diagnostic purposes, potentially detecting metabolites related to microbial activity in clinical samples. nih.govnih.gov

Green Chemistry and Sustainable Production Methodologies

With a growing emphasis on environmental sustainability, developing green and efficient methods for chemical synthesis is a key research priority. The parent molecule, 3-hydroxypropionic acid (3-HP), is recognized as a valuable platform chemical that can be produced from renewable resources. mdpi.com

Significant progress has been made in the biological production of 3-HP using metabolically engineered microorganisms, such as Escherichia coli and Klebsiella pneumoniae. These microbes are engineered with specific biosynthetic pathways that can convert renewable feedstocks like glucose or glycerol (B35011) into 3-HP. This biotechnological approach avoids the harsh conditions and petroleum-based starting materials common in traditional chemical synthesis.

Future research will likely focus on adapting these sustainable methodologies for the production of this compound. This could involve a hybrid chemo-enzymatic process, where a biologically produced 3-HP precursor is subsequently modified using specific enzymes or green chemical reactions to introduce the 3-chlorophenyl group. Developing a fully biological pathway in an engineered microorganism remains a long-term goal that would represent a significant advancement in sustainable chemical manufacturing.

Table 2: Sustainable Production Strategies for 3-Hydroxypropionic Acid (3-HP)
FeedstockMicroorganismKey Pathway/EnzymeReference
GlycerolKlebsiella pneumoniaeGlycerol dehydratase, Aldehyde dehydrogenase
GlucoseEscherichia coliMalonyl-CoA pathway (Malonyl-CoA reductase)
GlycerolLactobacillus reuteripdu operon (Coenzyme B12-dependent)
1,3-PropanediolGluconobacter oxydansMembrane-bound alcohol/aldehyde dehydrogenase

Biocatalytic Synthesis Approaches for Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. For this compound, future research in biocatalysis is expected to concentrate on the synthesis of chiral derivatives and functional esters, which are valuable intermediates for various industries.

One key area of investigation will likely involve the enzymatic resolution of racemic mixtures of this compound esters. This technique, which has been successfully applied to similar compounds like 3-hydroxy-3-phenylpropanoic acid, utilizes enzymes such as lipases to selectively acylate or hydrolyze one enantiomer, yielding optically pure products. The development of robust and reusable immobilized enzymes will be crucial for the industrial viability of such processes.

Furthermore, biocatalysis can be employed to create a diverse range of functional derivatives through esterification and transesterification reactions. Enzymes can catalyze these reactions under mild conditions, minimizing the formation of byproducts and preserving sensitive functional groups. This approach could lead to the synthesis of novel oligoesters and polymers with tailored properties, such as biodegradability and biocompatibility, making them suitable for medical and environmental applications. The chemoenzymatic synthesis of optically pure (R)-Tomoxetine and both enantiomers of Fluoxetine, starting from (S)-ethyl-3-hydroxy-3-phenyl propionate (B1217596) obtained by enzymatic methods, highlights the potential of this approach.

Future research will also likely focus on enzyme engineering and directed evolution to develop biocatalysts with enhanced activity, stability, and substrate specificity for this compound and its analogues. Advances in these areas will be instrumental in designing efficient and sustainable biocatalytic routes to novel and valuable derivatives.

Enzyme ClassPotential ReactionSubstrate (Hypothetical)Product (Hypothetical)Potential Application of Product
LipaseEnantioselective acylationRacemic methyl 3-(3-chlorophenyl)-3-hydroxypropanoate(R)- or (S)-methyl 3-(3-chlorophenyl)-3-hydroxypropanoateChiral building block for pharmaceuticals
EsteraseHydrolysisEthyl 3-(3-chlorophenyl)-3-hydroxypropanoateThis compoundPrecursor for further derivatization
TransaminaseAsymmetric amination3-(3-chlorophenyl)-3-oxopropanoate3-amino-3-(3-chlorophenyl)propanoic acidSynthesis of β-amino acids

Metabolic Engineering for Enhanced Derivative Production

Metabolic engineering, the targeted modification of an organism's genetic and regulatory processes, holds immense promise for the de novo biosynthesis of this compound derivatives. This approach aims to create microbial cell factories capable of producing these compounds from simple, renewable feedstocks like glucose.

A primary challenge in this field is the design and implementation of novel biosynthetic pathways. As there are no known natural pathways for the production of this compound, researchers will need to employ a combination of enzymes from different organisms or engineer existing enzymes to create a functional pathway. This could involve leveraging pathways for aromatic amino acid biosynthesis to produce a suitable precursor, followed by a series of enzymatic steps to achieve the final product.

One of the most exciting future directions is the incorporation of halogenase enzymes into engineered pathways. tandfonline.comresearchgate.net These enzymes are capable of site-specifically incorporating halogen atoms onto organic molecules, which could provide a direct route to the chlorinated phenyl group of the target compound. tandfonline.com The integration of halogenases with other enzymes in a microbial host could enable the complete biosynthesis of this compound and its derivatives. tandfonline.com

To enhance the production of these derivatives, metabolic engineering strategies will also focus on optimizing precursor supply, balancing redox cofactors, and eliminating competing metabolic pathways. Advances in synthetic biology and systems biology will be essential for fine-tuning gene expression and optimizing metabolic fluxes within the engineered microorganisms. The successful application of these strategies has been demonstrated in the production of other hydroxy acids, such as 2-hydroxyadipate, where titers of up to 11.1 g/L have been achieved in bioreactors.

Engineering StrategyTarget Pathway/Enzyme (Hypothetical)Host Organism (Example)Desired Outcome
Pathway IntroductionIntroduction of a multi-gene pathway for aryl-propanoate synthesisEscherichia coliDe novo synthesis of the carbon backbone
Enzyme EngineeringDirected evolution of a dehydrogenase for improved substrate specificitySaccharomyces cerevisiaeIncreased conversion of a keto-acid precursor
Halogenase IntegrationExpression of a tryptophan halogenase with altered specificityPseudomonas putidaBiosynthesis of the 3-chlorophenyl moiety
Flux OptimizationDeletion of competing pathways for aromatic amino acid degradationCorynebacterium glutamicumIncreased availability of aromatic precursors

Q & A

Q. What analytical techniques are recommended for quantifying 3-(3-chlorophenyl)-3-hydroxypropanoic acid in biological matrices?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard due to its high sensitivity and selectivity. This method effectively minimizes matrix interference in complex biological samples like serum or urine. For instance, isotopic labeling or internal standards (e.g., deuterated analogs) are critical for accurate quantification, particularly when studying low-abundance metabolites .

Q. What safety protocols are essential for handling this compound in laboratory settings?

The compound’s structural analogs (e.g., chlorinated propionic acids) are classified under skin corrosion/irritation Category 1 (H314). Key precautions include:

  • Use of nitrile gloves, lab coats, and eye protection.
  • Work in a fume hood to avoid inhalation of aerosols.
  • Immediate decontamination of spills with neutralizers (e.g., sodium bicarbonate). Refer to safety data sheets (SDS) for chlorinated propionic acid derivatives for detailed emergency measures .

Q. What synthetic routes are documented for preparing this compound and its derivatives?

While direct synthesis data for this compound is limited, analogous hydroxy- and chloro-substituted propanoic acids are synthesized via:

  • Coupling reactions : Use of BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) in anhydrous DMF.
  • Chlorination strategies : Electrophilic aromatic substitution or side-chain halogenation under controlled conditions. Optimization of reaction temperature (e.g., 0–4°C for sensitive intermediates) and purification via recrystallization (e.g., ethanol/water mixtures) are critical for yield improvement .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the phenyl ring) influence bioactivity and physicochemical properties?

Comparative studies on analogs reveal:

  • Chlorine vs. hydroxyl groups : Chlorine enhances lipophilicity (logP increase by ~1.5 units), improving membrane permeability but reducing aqueous solubility.
  • Meta-substitution : The 3-chloro configuration sterically hinders enzyme active sites compared to para-substituted analogs, altering inhibition kinetics (e.g., IC50 differences of ≥10 µM in CYP450 assays). These findings underscore the need for structure-activity relationship (SAR) studies to tailor pharmacokinetic profiles .

Q. What discrepancies exist in reported metabolic pathways of this compound, and how can they be resolved?

Some studies identify it as a putative biomarker for neurodegenerative diseases due to its accumulation in cerebrospinal fluid, while others attribute its presence to gut microbiota metabolism. To resolve contradictions:

  • Use isotopic tracing (e.g., ¹³C-labeled compound) in in vivo models to distinguish endogenous vs. microbial biosynthesis.
  • Validate findings across multiple cohorts using standardized LC-MS/MS protocols with harmonized calibration curves .

Q. How can researchers address conflicting data on its enzymatic targets and mechanisms?

Discrepancies in reported enzyme interactions (e.g., conflicting Ki values for COX-2 inhibition) may arise from assay variability. Methodological recommendations include:

  • Standardized assay conditions : Fixed pH (7.4), ionic strength, and temperature (37°C).
  • Orthogonal validation : Combine enzyme kinetics with surface plasmon resonance (SPR) to confirm binding affinities.
  • Computational docking : Predict binding poses using software like AutoDock Vina, cross-referenced with crystallographic data from related propanoic acid derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.